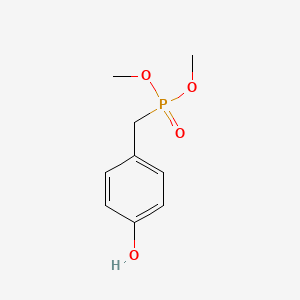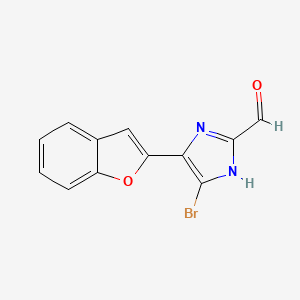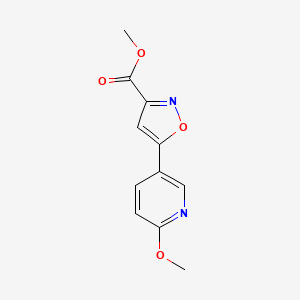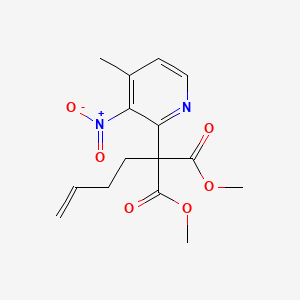
5-Amino-3-cyclobutylpyrazole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32876516 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32876516 typically involves a series of well-defined chemical reactions. One common method includes the reaction of precursor compounds under controlled conditions to yield the desired product. The reaction conditions often involve specific temperatures, pressures, and the use of catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of MFCD32876516 is scaled up using large reactors and continuous flow processes. The industrial methods focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as crystallization and distillation are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
MFCD32876516 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of different oxidation states.
Reduction: Reduction reactions involve the gain of electrons, often facilitated by reducing agents.
Substitution: In substitution reactions, one functional group in the compound is replaced by another, which can be achieved using specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce more reduced forms of MFCD32876516.
Scientific Research Applications
MFCD32876516 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which MFCD32876516 exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes and pathways. The exact mechanism can vary depending on the context in which the compound is used.
Properties
Molecular Formula |
C7H12ClN3 |
|---|---|
Molecular Weight |
173.64 g/mol |
IUPAC Name |
5-cyclobutyl-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c8-7-4-6(9-10-7)5-2-1-3-5;/h4-5H,1-3H2,(H3,8,9,10);1H |
InChI Key |
UCYLGBAMLSITBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CC(=NN2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(Oxan-2-yl)oxy]non-2-enal](/img/structure/B13713840.png)



![5-Bromo-1-(cyclohexylmethyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B13713862.png)

![Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate](/img/structure/B13713873.png)
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13713881.png)



